molecular formula C22H21ClN2O4 B2770240 9c(i472) CAS No. 2349374-37-2

9c(i472)

货号: B2770240
CAS 编号: 2349374-37-2
分子量: 412.87
InChI 键: BRMZRDPEXXAZRV-ZHACJKMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9c(i472) is an inhibitor of 15-lipoxygenase-1 (15-LO-1) with an IC50 value of 0.19 µM . It is used in research for advancing human and animal health . It decreases LPS- and IFN-γ-induced NF-ĸB activity in RAW-Blue™ cells when used at concentrations of 0.2, 1, and 5 µM . It also reduces LPS- and IFN-γ-induced increases in Nos2 expression and lipid peroxidation in RAW 264.7 cells .


Molecular Structure Analysis

The molecular formula of 9c(i472) is C22H21ClN2O4 . The exact molecular structure would require more specific resources such as crystallography data or NMR spectroscopy data, which are not available in the current search results.


Physical and Chemical Properties Analysis

9c(i472) has a molecular weight of 412.9 . It is soluble in DMSO and slightly soluble in methanol . For obtaining a higher solubility, it is recommended to warm the tube at 37 ℃ and shake it in the ultrasonic bath for a while .

科学研究应用

香豆素衍生物的抗肿瘤活性

一项针对香豆素磺酰胺和酰胺衍生物(包括化合物 9c)的研究强调了它们作为抗肿瘤候选物的潜力。化合物 9c 对某些细胞系表现出显着的细胞毒活性,可与已建立的药物相媲美。发现它可以抑制细胞迁移和侵袭,诱导凋亡,并增加癌细胞中的活性氧水平,表明其作为抗肿瘤药物研究的先导化合物的潜力 (Zhang et al., 2021)

索拉非尼联合治疗肝癌

一项关于具有吡咯烷侧链的新型苯并咪唑衍生物 (9a) 的研究表明,当与低剂量索拉非尼联合使用时,它对人肝癌提供了协同的抗增殖作用。研究表明,这种组合可能是肝细胞癌患者的新型治疗策略 (Hsu et al., 2017)

9-氨基喜树碱的临床开发

探索了 9-氨基喜树碱 (9-AC) 的临床开发,这是一种靶向拓扑异构酶 I 的药物。尽管其在体外具有强大的作用和有希望的临床前活性,但其在某些癌症(如结直肠癌和肺癌)中的临床应用显示出最小的活性。这引发了关于未来开发选择新的拓扑异构酶 I 靶向药物的问题 (Takimoto & Thomas, 2000)

9-氨基喜树碱的口服给药

一项研究评估了 9-AC 口服给药的毒性和药代动力学。结果表明,由于生物利用度低以及吸收或消除差异很大,口服制剂不适合进一步开发 (Mani et al., 1998)

雾化脂质体 9-硝基-20(S)-喜树碱用于肺部恶性肿瘤

一项研究评估了雾化吸入脂质体制剂的 9-硝基喜树碱对晚期肺部恶性肿瘤患者的可行性和安全性。发现该治疗方法是可行且安全的,一些患者观察到部分缓解 (Verschraegen et al., 2004)

Δ-9-四氢大麻酚的潜在镇痛特性

大麻中的成分 Δ-9-四氢大麻酚 (THC) 在癌症疼痛患者中表现出轻微的镇痛作用,尽管在高剂量下会引起明显的副作用 (Noyes et al., 1975)

口服 9-硝基喜树碱用于卵巢癌

一项针对难治性卵巢癌、输卵管癌或腹膜癌患者的口服 9-硝基喜树碱 (9-NC) 的 II 期研究显示出适度的缓解率和显着的生存率,表明其有进一步研究的潜力 (Verschraegen et al., 1999)

9-氨基喜树碱在前列腺癌中的活性

针对前列腺癌的 9-氨基喜树碱 (9-AC) 的临床前研究证明了其潜在活性,表明其适用于前列腺癌患者的临床试验 (de Souza et al., 1997)

生化分析

Biochemical Properties

15-LOX-1 inhibitor 1 interacts with the enzyme 15-LOX-1, which metabolizes polyunsaturated fatty acids . The inhibitor prevents the enzyme from transforming into potentially inactive conformations . It restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX-1 .

Cellular Effects

15-LOX-1 inhibitor 1 has been shown to protect macrophages from lipopolysaccharide-induced cytotoxicity . It inhibits NO formation and lipid peroxidation . The inhibitor has also been found to have anticancer activities, particularly against HT29 and PC3 cell lines .

Molecular Mechanism

The molecular mechanism of 15-LOX-1 inhibitor 1 involves preventing 15-LOX-1 from transforming into potentially inactive conformations . The inhibitor molecule restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX-1 . This results in the inhibition of the enzyme’s activity and a decrease in the turnover number .

Temporal Effects in Laboratory Settings

It has been observed that certain NSAIDs can progressively increase 15-LOX-1 protein expression in RKO cells over 24, 48, and 72 hours .

Dosage Effects in Animal Models

It has been observed that LOX-1 inhibition significantly prevents metastasis formation in injected mice .

Metabolic Pathways

15-LOX-1 inhibitor 1 is involved in the metabolism of unsaturated fatty acids. The enzyme 15-LOX-1, which the inhibitor targets, reacts with polyunsaturated fatty acids and produces metabolites . These metabolites are implicated in many important human diseases, such as cancer .

Transport and Distribution

It has been observed that certain NSAIDs can increase 15-LOX enzymatic activity in normal leukocytes .

Subcellular Localization

It has been observed that 15-LOX-1, the target of the inhibitor, is expressed both in the cytoplasm and in the nucleus . This suggests that the inhibitor may also be present in these locations.

属性

IUPAC Name

ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMZRDPEXXAZRV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。